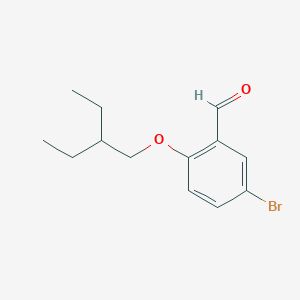

5-bromo-2-(2-ethylbutoxy)Benzaldehyde

CAS No.: 1444177-07-4

Cat. No.: VC2740465

Molecular Formula: C13H17BrO2

Molecular Weight: 285.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1444177-07-4 |

|---|---|

| Molecular Formula | C13H17BrO2 |

| Molecular Weight | 285.18 g/mol |

| IUPAC Name | 5-bromo-2-(2-ethylbutoxy)benzaldehyde |

| Standard InChI | InChI=1S/C13H17BrO2/c1-3-10(4-2)9-16-13-6-5-12(14)7-11(13)8-15/h5-8,10H,3-4,9H2,1-2H3 |

| Standard InChI Key | GCAAHYFWDCLNGK-UHFFFAOYSA-N |

| SMILES | CCC(CC)COC1=C(C=C(C=C1)Br)C=O |

| Canonical SMILES | CCC(CC)COC1=C(C=C(C=C1)Br)C=O |

Introduction

| Parameter | Value |

|---|---|

| CAS Registry Number | 1444177-07-4 |

| Molecular Formula | C₁₃H₁₇BrO₂ |

| Molecular Weight | 285.19 g/mol |

| IUPAC Name | 5-bromo-2-(2-ethylbutoxy)benzaldehyde |

These identification parameters are essential for regulatory compliance and scientific communication about the compound .

Physical and Chemical Properties

5-bromo-2-(2-ethylbutoxy)benzaldehyde possesses distinct physical and chemical properties that influence its handling, storage, and applications in chemical synthesis.

Physical State and Appearance

At room temperature, the compound typically exists as a solid. Based on the properties of similar brominated benzaldehydes, it likely appears as a crystalline substance with a pale color .

Structure and Bonding

The molecular structure features a benzene ring with an aldehyde functional group, a bromine substituent at the 5-position, and a 2-ethylbutoxy side chain at the 2-position. The presence of these functional groups creates specific electronic effects that influence the compound's reactivity patterns.

Synthesis Methods

Multiple synthetic routes can be employed to produce 5-bromo-2-(2-ethylbutoxy)benzaldehyde, with the choice of method typically depending on available starting materials and required purity.

From 2-(2-Ethylbutoxy)Benzaldehyde

The most direct synthetic approach likely involves the bromination of 2-(2-ethylbutoxy)benzaldehyde. This reaction would proceed through electrophilic aromatic substitution, with the bromine preferentially adding at the 5-position due to the directing effects of the existing substituents.

Alternative Approaches

Drawing from synthetic methods used for similar compounds such as 2-fluoro-5-bromobenzaldehyde, potential alternative synthetic routes might include:

-

Reaction of appropriate brominated phenols with 2-ethylbutyl halides followed by formylation

-

Selective reduction of corresponding carboxylic acid derivatives

-

Metal-catalyzed coupling reactions with appropriate building blocks

Chemical Reactions and Reactivity

The reactivity of 5-bromo-2-(2-ethylbutoxy)benzaldehyde is determined by its functional groups, with the aldehyde and bromine substituents serving as primary sites for chemical transformations.

Aldehyde Reactions

The aldehyde functional group participates in numerous reactions:

-

Oxidation reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 5-bromo-2-(2-ethylbutoxy)benzoic acid.

-

Reduction reactions: Reduction of the aldehyde group yields 5-bromo-2-(2-ethylbutoxy)benzyl alcohol.

-

Condensation reactions: The aldehyde can undergo condensation with amines or hydrazines to form imines or hydrazones, which are important intermediates in organic synthesis.

-

Schiff base formation: Similar to other benzaldehydes with bromine substituents, this compound can likely react with appropriate amines to form Schiff bases, which are valuable ligands in coordination chemistry .

Bromine-Centered Reactions

The bromine atom at the 5-position serves as a reactive site for various transformations:

-

Nucleophilic substitution: The bromine can be replaced by various nucleophiles, enabling functionalization at this position.

-

Cross-coupling reactions: The compound can potentially participate in cross-coupling reactions such as Suzuki, Stille, or Heck reactions, which are widely used in organic synthesis for carbon-carbon bond formation .

Applications in Scientific Research

5-bromo-2-(2-ethylbutoxy)benzaldehyde has diverse applications across several scientific domains, with its utility stemming from its functional groups and reactivity patterns.

Medicinal Chemistry Applications

In medicinal chemistry, the compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for the development of biologically active molecules through various chemical transformations:

-

Pharmaceutical intermediate: The compound's reactive sites enable its incorporation into more complex molecules with potential therapeutic properties .

-

Development of novel therapeutics: By analogy with related compounds, 5-bromo-2-(2-ethylbutoxy)benzaldehyde may serve as a building block for compounds with potential applications in areas such as:

Organic Synthesis Applications

The compound functions as a versatile building block in organic synthesis:

-

Synthesis of complex molecules: The presence of multiple reactive sites allows for selective functionalization and incorporation into more complex structures.

-

Cross-coupling chemistry: The bromine substituent enables various cross-coupling reactions for carbon-carbon bond formation, providing access to structurally diverse compounds.

Material Science Applications

In material science, brominated benzaldehyde derivatives have been explored for their potential in creating novel materials with specific properties:

-

Polymer chemistry: Incorporation into polymer matrices can enhance mechanical and thermal properties.

-

Development of functional materials: The compound's structure may contribute to materials with specific electronic or optical properties.

Structure Characterization

Modern analytical techniques provide comprehensive characterization of 5-bromo-2-(2-ethylbutoxy)benzaldehyde's structure and properties.

Spectroscopic Characterization

Spectroscopic methods used for characterizing this compound typically include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy reveals characteristic peaks for the aldehyde proton, aromatic protons, and aliphatic protons of the 2-ethylbutoxy group.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic absorption bands for the aldehyde C=O stretching, aromatic C=C stretching, and C-O stretching of the ethoxy group.

-

Mass Spectrometry: Mass spectrometry provides molecular weight confirmation and fragmentation patterns consistent with the proposed structure.

Related Compounds and Comparative Analysis

Understanding related compounds provides valuable context for the properties and applications of 5-bromo-2-(2-ethylbutoxy)benzaldehyde.

Structural Analogs

Several structurally related compounds share similar properties and applications:

| Compound | CAS Number | Structural Relationship |

|---|---|---|

| 5-Bromo-2-ethoxybenzaldehyde | 79636-94-5 | Contains ethoxy instead of 2-ethylbutoxy group |

| 5-Bromo-2-hydroxybenzaldehyde | 1761-61-1 | Contains hydroxyl instead of 2-ethylbutoxy group |

| 3-Bromo-5-ethoxy-4-(2-ethylbutoxy)benzaldehyde | N/A | Contains additional ethoxy group |

| 2-Bromo-5-hydroxybenzaldehyde | 2973-80-0 | Position isomer with different substitution pattern |

These structural analogs exhibit similar reactivity patterns but differ in their physical properties and specific applications .

Functional Comparison

The functional properties of 5-bromo-2-(2-ethylbutoxy)benzaldehyde compared to related compounds demonstrate how subtle structural variations influence chemical behavior:

-

Solubility: The 2-ethylbutoxy group likely enhances solubility in organic solvents compared to compounds with shorter alkoxy chains.

-

Reactivity: The specific substitution pattern influences the electronic distribution in the aromatic ring, affecting reactivity in various chemical transformations.

-

Biological activity: Structure-activity relationships suggest that the specific substitution pattern contributes to potential biological activity when incorporated into larger molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume